N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
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Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-22(24-8-10-26-11-14-30-15-12-26)23(29)25-16-20(21-6-3-13-31-21)27-9-7-18-4-1-2-5-19(18)17-27/h1-6,13,20H,7-12,14-17H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXTLYFNNCJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific activities based on recent research findings.
Compound Overview
This compound features a unique combination of a furan ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 430.54 g/mol |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Key steps include:
- Preparation of Furan and Tetrahydroisoquinoline Intermediates : These intermediates are synthesized through established organic reactions.
- Coupling Reaction : The furan and tetrahydroisoquinoline derivatives are coupled using coupling agents like EDCI in the presence of bases such as triethylamine.
- Final Modifications : Additional functional groups, such as morpholine derivatives, are introduced to enhance biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The furan and tetrahydroisoquinoline components may modulate enzyme activity or receptor interactions, potentially influencing pathways involved in cancer progression and other diseases.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with furan and tetrahydroisoquinoline structures have shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 6.19 ± 0.50 | Induction of apoptosis via ERK pathway modulation |
| MCF-7 (breast cancer) | 5.10 ± 0.40 | Cell cycle arrest and apoptosis |
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Activity
The antioxidant potential of compounds featuring the furan moiety has been explored through various assays. The ability to scavenge free radicals and reduce oxidative stress is crucial for therapeutic applications:
| Assay Type | EC50 (mM) |
|---|---|
| Lipid Peroxidation Assay | 0.565 ± 0.051 |
The results suggest that the compound possesses significant antioxidant properties, which could be beneficial in preventing oxidative damage in cells.
Case Studies
-
In Vivo Studies : A study involving murine models demonstrated that administration of similar compounds led to reduced tumor growth rates when compared to control groups.
- Dosage : 10 mg/kg administered orally.
- Outcome : Significant reduction in tumor size after four weeks of treatment.
- Mechanistic Insights : Research indicated that the compound's interaction with the MEK/ERK signaling pathway plays a pivotal role in its anticancer effects, as evidenced by decreased levels of phosphorylated ERK in treated cells.
Preparation Methods
Synthesis of 2-(Furan-2-yl)-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethylamine
The tetrahydroisoquinoline-furan hybrid is synthesized via a Mannich reaction or palladium-catalyzed α-arylation. A proven method involves reacting 1,2,3,4-tetrahydroisoquinoline with 2-furylmethyl bromide in the presence of potassium carbonate, yielding 2-(furan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. Subsequent bromination at the benzylic position using N-bromosuccinimide (NBS) followed by Gabriel synthesis produces the primary amine. Alternatively, silver nitrate-catalyzed annulation of o-(1-alkynyl)arylaldehydes with ammonium acetate generates substituted tetrahydroisoquinolines, which are alkylated with furfuryl chloride.
Key Reaction Conditions
Preparation of 2-(Morpholin-4-yl)ethylamine
Morpholine is alkylated with 2-chloroethylamine hydrochloride in refluxing ethanol, yielding 2-(morpholin-4-yl)ethylamine. The reaction is optimized using a 1:1.2 molar ratio of morpholine to chloroethylamine, with triethylamine as a base to scavenge HCl. Purification via vacuum distillation affords the amine in 85% purity, which is further refined by column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Amide Bond Formation Strategies
Diamide Synthesis Using Nb₂O₅ Catalysis
The ethanediamide linker is introduced via a two-step protocol adapted from Nb₂O₅-catalyzed condensation:
- Activation of Oxalic Acid : Oxalic acid (1.0 equiv) is refluxed with Nb₂O₅ (calcined at 500°C, 10 wt%) in o-xylene at 135°C for 6 h to form the reactive diacid chloride intermediate.
- Sequential Amidation :
Optimized Parameters
Stepwise Coupling Using DCC/HOBt
Alternative amidation employs N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt):
- First Amide Formation : Oxalic acid (1.0 equiv) is activated with DCC (2.2 equiv) and HOBt (2.2 equiv) in THF. 2-(Morpholin-4-yl)ethylamine (1.1 equiv) is added, stirred at 25°C for 12 h.
- Second Amide Formation : The monoamide intermediate is reacted with 2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylamine (1.1 equiv) using DCC/HOBt.
Purification
- Byproduct Removal: Urea byproducts are filtered, and the crude product is washed with 5% NaHCO₃.
- Final Yield: 70% after silica gel chromatography.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Nb₂O₅ Catalysis | Nb₂O₅ | 135 | 18 | 78 | 98.5 |
| DCC/HOBt Coupling | DCC/HOBt | 25 | 24 | 70 | 97.2 |
| Mixed Anhydride | ClCO₂Et | 0→25 | 16 | 65 | 96.8 |
The Nb₂O₅ method offers superior yields and avoids stoichiometric coupling agents, aligning with green chemistry principles. However, DCC/HOBt allows milder conditions suitable for heat-sensitive intermediates.
Characterization and Validation
Spectroscopic Data
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with:
Amide coupling : Reacting furan-2-yl and tetrahydroisoquinoline precursors with ethanediamide under nitrogen atmosphere to form the core structure .
Functionalization : Introducing morpholin-4-yl and ethyl groups via nucleophilic substitution or reductive amination, often using dichloromethane (DCM) or dimethylformamide (DMF) as solvents .
Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC) .
Critical conditions : Temperature control (0–25°C), inert atmosphere to prevent oxidation, and reagent stoichiometry adjustments to minimize side products .
Basic: How can researchers characterize the compound’s structural integrity and purity?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments (e.g., furan protons at δ 6.2–7.4 ppm, morpholine protons at δ 2.4–3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺: ~500.2 g/mol) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts while maintaining solubility .
Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve stereoselectivity .
Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide coupling) to enhance scalability and safety .
In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Advanced: How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Answer:
Dose-response assays : Perform IC₅₀ studies across multiple cell lines to distinguish target-specific effects from off-target toxicity .
Computational docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) and compare binding affinities with experimental data .
Metabolomic profiling : Apply LC-MS to identify metabolites that may explain discrepancies in cellular vs. enzymatic assays .
Advanced: What computational methods predict the compound’s reactivity and target interactions?
Answer:
Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
Molecular dynamics (MD) simulations : Simulate binding stability with protein targets (e.g., 100-ns trajectories in GROMACS) .
QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing nitro groups) on bioactivity using datasets from analogs .
Basic: What functional groups drive its potential bioactivity?
Answer:
- Furan ring : Participates in π-π stacking with aromatic residues in enzyme active sites .
- Morpholine moiety : Enhances solubility and modulates pharmacokinetics via hydrogen bonding .
- Tetrahydroisoquinoline : Mimics natural alkaloids, enabling interference with neurotransmitter receptors .
Advanced: How to design derivatives to improve metabolic stability?
Answer:
Isotere replacement : Substitute furan with thiophene to reduce oxidative metabolism .
Prodrug strategies : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
CYP450 inhibition assays : Screen derivatives against liver microsomes to identify metabolically stable candidates .
Basic: What safety precautions are critical during handling?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy .
- Waste disposal : Neutralize reaction byproducts (e.g., chlorinated intermediates) with sodium bicarbonate before disposal .
Advanced: How to resolve spectral data contradictions (e.g., unexpected NMR peaks)?
Answer:
Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy .
X-ray crystallography : Resolve stereochemical ambiguities by obtaining single-crystal structures .
Advanced: What in vitro assays validate its mechanism of action?
Answer:
- Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP consumption in target kinases (e.g., EGFR, BRAF) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein denaturation shifts .
- siRNA knockdown : Correlate compound efficacy with reduced target protein expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
